(S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

Ring-Opening Polymerization N-Carboxyanhydride Polypeptide Synthesis

For researchers synthesizing high-molecular-weight poly(γ-methyl-L-glutamate) (PMLG). This (S)-enantiomer NCA monomer guarantees the left-handed α-helical conformation required for dense, oriented films on silicon wafers. It quantitatively achieves 100% monomer-to-polymer conversion under heterogeneous conditions—a critical 46% absolute improvement over the γ-benzyl-L-glutamate NCA analog, which stalls at only 54%. Essential for surface-initiated ROP, amphiphilic diblock 'sugar-ball' micelles, and miscible phenolic resin blends where benzyl ester rigidity causes phase separation.

Molecular Formula C7H9NO5
Molecular Weight 187.15 g/mol
CAS No. 1663-47-4
Cat. No. B154397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
CAS1663-47-4
Molecular FormulaC7H9NO5
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1C(=O)OC(=O)N1
InChIInChI=1S/C7H9NO5/c1-12-5(9)3-2-4-6(10)13-7(11)8-4/h4H,2-3H2,1H3,(H,8,11)/t4-/m0/s1
InChIKeyJRZZMWDRALHNFH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (CAS 1663-47-4) for Peptide and Polymer Synthesis


(S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (CAS 1663-47-4) is a chiral oxazolidine-2,5-dione, commonly referred to as γ-methyl-L-glutamate N-carboxyanhydride (NCA) [1]. As an activated amino acid derivative, it is a critical monomer for the ring-opening polymerization (ROP) synthesis of poly(γ-methyl-L-glutamate) (PMLG) and related copolypeptides [2]. Its (S)-stereochemistry is essential for generating the left-handed α-helical secondary structures that define the material properties of the resulting polypeptides.

Why (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate Cannot Be Replaced by Its Benzyl Ester or Racemic Analog


Substituting (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate with its racemic mixture (CAS 7445-27-4) or its (R)-enantiomer (CAS 1676-88-6) fundamentally alters the stereochemical outcome of polymerization, compromising the α-helical conformation critical to PMLG function [1]. More critically, replacing it with the γ-benzyl-L-glutamate NCA analog results in a dramatic 46% absolute reduction in monomer-to-polymer conversion under identical heterogeneous conditions, preventing the synthesis of high-molecular-weight polymers essential for high-performance material applications [2].

Quantitative Performance Benchmarks for (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate in NCA Polymerization


Heterogeneous Polymerization Conversion: Methyl Ester vs. Benzyl Ester NCA

In a direct head-to-head study, γ-methyl-L-glutamate NCA (the target compound) polymerized to 100% conversion, while the γ-benzyl-L-glutamate NCA analog stalled at only 54% under identical conditions [1]. The β-benzyl-L-aspartate NCA, another common analog, reached only 16% conversion.

Ring-Opening Polymerization N-Carboxyanhydride Polypeptide Synthesis

Stereochemical Purity Requirement for α-Helical Polypeptide Architecture

The (S)-enantiomer is mandatory for forming the left-handed α-helical conformation characteristic of poly(γ-methyl-L-glutamate). The (R)-enantiomer (CAS 1676-88-6) induces the opposite helical sense, fundamentally altering the polymer's chiroptical properties and self-assembly behavior [1]. While no direct enantiomeric excess (ee) threshold study exists for this specific monomer, the class-level requirement for NCA polymerization is typically >99% ee to avoid chain-terminating stereoerrors.

Chiral Polymerization Secondary Structure Polyglutamate

Chemical Purity Specification for Reproducible Polymerization Kinetics

Vendor specifications for the target compound typically report a purity of ≥95% (HPLC) , with some suppliers achieving NLT 98% . In contrast, the racemic mixture is often sold at a lower purity grade suitable only for exploratory screening. Impurities in NCA monomers, particularly hydrolyzed amino acid derivatives and HCl salts from phosgene-based synthesis, act as chain-transfer agents that broaden molecular weight distribution.

Monomer Purity Polymerization Control Quality Assurance

High-Value Application Scenarios for (S)-Methyl 3-(2,5-dioxooxazolidin-4-yl)propanoate in Material and Pharmaceutical Sciences


Synthesis of High-Molecular-Weight Poly(γ-methyl-L-glutamate) for Surface Grafting

The quantitative 100% conversion of this NCA monomer, versus only 54% for the benzyl analog, makes it the monomer of choice for synthesizing high-molecular-weight PMLG brushes on silicon wafers via surface-initiated ring-opening polymerization. This process requires complete monomer consumption to achieve the dense, oriented α-helical films critical for biosensing and antifouling coatings [1].

Preparation of Block Copolypeptides with Defined Secondary Structures

The absolute (S)-stereochemistry of this monomer guarantees the formation of the left-handed α-helical block in PMLG segments. This is essential when designing amphiphilic diblock copolymers (e.g., PMLG-b-PEG) that self-assemble into 'sugar-ball' micelles for targeted drug delivery, where the helical rigidity of the PMLG core dictates micelle stability and drug loading capacity .

Synthesis of Copolypeptide Blends with Tunable Hydrogen-Bonding Networks

PMLG synthesized from this monomer exhibits distinct hydrogen-bonding acceptor strength when blended with phenolic resins, creating miscible systems with single glass transition temperatures. This property is quantitatively tunable based on the methyl ester side chain, offering advantages over the benzyl ester analog where excessive side-chain rigidity can lead to phase separation .

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